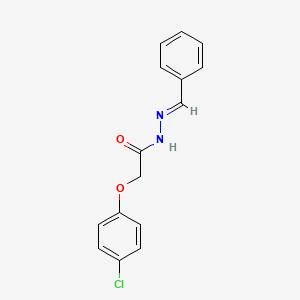![molecular formula C23H19N3O5S B2480415 N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 898455-85-1](/img/structure/B2480415.png)
N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of quinazolinone, a heterocyclic chemical compound that is a quinazoline with a carbonyl group in the C4N2 ring . Quinazolinone and its derivatives are of interest in medicinal chemistry due to their diverse range of pharmacological activities .
Synthesis Analysis
Quinazolinones are commonly synthesized through the condensation of amides to anilines with ortho nitrile, carboxylic acids, and amides . A specific synthesis method for this compound is not available in the retrieved data.Aplicaciones Científicas De Investigación
Anticonvulsant Activity
This compound has shown potential in the treatment of epilepsy and other seizure disorders. Research indicates that derivatives of quinazoline, such as this compound, can act as anticonvulsants by modulating neurotransmitter activity in the brain . These compounds have been tested in various models of experimental epilepsy, demonstrating significant anticonvulsant effects.
Anticancer Properties
Quinazoline derivatives are well-known for their anticancer properties. This compound, in particular, has been studied for its ability to inhibit the growth of cancer cells. It works by interfering with cell division and inducing apoptosis (programmed cell death) in cancerous cells . This makes it a promising candidate for the development of new cancer therapies.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been explored in various studies. It has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models . This suggests potential applications in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens . Its mechanism of action involves disrupting the cell membrane of microbes, leading to cell death. This makes it a potential candidate for the development of new antibiotics and antifungal agents.
Cardiovascular Benefits
Studies have indicated that this compound may have beneficial effects on cardiovascular health. It has been found to lower blood pressure and improve heart function in animal models. These effects are thought to be mediated through its action on the vascular endothelium and its ability to reduce oxidative stress.
These applications highlight the diverse potential of N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide in various fields of scientific research. If you need more detailed information on any specific application, feel free to ask!
Anticonvulsant Activity Anticancer Properties Anti-inflammatory Effects Antimicrobial Activity : Neuroprotective Effects : Cardiovascular Benefits
Propiedades
IUPAC Name |
N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O5S/c1-15-24-20-5-3-2-4-19(20)23(27)26(15)17-8-6-16(7-9-17)25-32(28,29)18-10-11-21-22(14-18)31-13-12-30-21/h2-11,14,25H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SASZHTUPYNOGRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NS(=O)(=O)C4=CC5=C(C=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-(Dimethylamino)ethyl)-1-(4-isopropoxyphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2480333.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(4H-1,2,4-triazol-3-yl)propanamide](/img/structure/B2480334.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2480341.png)
![2-(4-chlorophenyl)-5-methyl-1,3-thiazol-4-yl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2480342.png)
![4-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2480344.png)
![2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2480345.png)




![methyl 3-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B2480350.png)

